molecular formula C6H13BClNO2 B8184166 (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride

Cat. No.: B8184166
M. Wt: 177.44 g/mol
InChI Key: BCDIJDCLLWPKSV-UHFFFAOYSA-N
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Description

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is a boronic acid derivative of a 1,2,5,6-tetrahydropyridine, a scaffold recognized in medicinal chemistry . This compound is primarily valued as a versatile building block in synthetic organic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . These reactions are fundamental for the construction of biaryl and other complex molecular architectures essential in pharmaceutical research and development. The boronic acid functional group allows for efficient carbon-carbon bond formation, enabling researchers to explore novel chemical space. The 1-methyl-1,2,5,6-tetrahydropyridine moiety is a structure of interest, appearing in compounds with various biological activities. The hydrochloride salt form of this reagent may enhance its stability and crystallinity, facilitating handling and storage. This product is intended for research applications by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BNO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3,9-10H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDIJDCLLWPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCN(C1)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The direct lithiation-borylation approach involves deprotonation of the dihydropyridine ring at the 5-position using a strong base, followed by quenching with a borate ester. This method is adapted from analogous syntheses of heterocyclic boronic acids.

Procedure

  • Starting Material : 1-Methyl-1,2,3,6-tetrahydropyridine is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Lithiation : At -78°C, 2.5 M n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise to generate the lithiated intermediate.

  • Borylation : Trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃) is introduced, and the mixture is warmed to room temperature.

  • Workup : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and dried over MgSO₄. The crude product is crystallized from water to yield the boronic acid hydrochloride.

Key Data

ParameterValueSource
BaseLDA or n-BuLi
Borate EsterB(OMe)₃ or B(OiPr)₃
Temperature-78°C to RT
Yield64–87%
Purity (HPLC)>98%

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.89 (s, 1H, pyridine-H), 4.04 (s, 3H, N-CH₃), 3.45–3.98 (m, 4H, CH₂), 2.25–2.26 (t, 2H, CH₂).

  • LCMS : m/z 194 [M+H]⁺, 192 [M-H]⁻.

Transition-Metal Catalyzed Miyaura Borylation

Reaction Overview

This method employs palladium-catalyzed cross-coupling between a halogenated dihydropyridine precursor and bis(pinacolato)diboron. The approach is inspired by syntheses of tetrahydropyridine boronic esters.

Procedure

  • Halogenation : 1-Methyl-3,6-dihydro-2H-pyridine is converted to 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine using N-bromosuccinimide (NBS).

  • Miyaura Borylation : The bromide reacts with bis(pinacolato)diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate (KOAc), and dioxane at 110°C.

  • Hydrolysis : The pinacol boronate ester is hydrolyzed with HCl to afford the boronic acid hydrochloride.

Key Data

ParameterValueSource
CatalystPd(dppf)Cl₂
Liganddppf
SolventDioxane
Temperature110°C
Yield51–58%
Purity (HPLC)98.2–99.6%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.49 (s, 1H, pyridine-H), 3.97 (d, 2H, CH₂), 3.45 (t, 2H, CH₂), 2.25 (t, 2H, CH₂), 1.49 (s, 9H, Boc), 1.29 (s, 12H, pinacol).

  • Melting Point : 138°C.

Comparative Analysis of Methods

Efficiency and Practicality

  • Lithiation-Borylation : Higher yields (64–87%) but requires cryogenic conditions and moisture-sensitive reagents.

  • Miyaura Borylation : Moderate yields (51–58%) but offers regioselectivity and compatibility with functional groups.

Challenges and Mitigation

  • Stability Issues : The dihydropyridine ring is prone to oxidation. Reactions must be conducted under inert atmospheres.

  • Protodeboronation : Acidic workup may degrade the boronic acid. Neutral pH extraction and rapid isolation are critical .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is used as a building block in organic synthesis. Its ability to form stable complexes with diols makes it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential drug targets.

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties enable the creation of materials with specific functionalities, such as sensors and electronic devices.

Mechanism of Action

The mechanism of action of (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

  • Aromatic vs. Dihydro Pyridine Scaffolds : Unlike pyridin-3-ylboronic acid or phenylboronic acids (e.g., 4-MCPBA), which possess fully aromatic rings, the dihydropyridine core in this compound introduces partial saturation, reducing ring planarity and altering electronic properties. This may affect binding to biological targets, such as enzymes or receptors, by modulating steric and electronic interactions .
  • Substituent Effects : The methyl group at the 1-position may enhance lipophilicity compared to unsubstituted pyridinyl boronic acids (e.g., pyridin-4-ylboronic acid). Substituents like chloro or fluoro groups in analogs (e.g., 6-chloro-5-methylpyridin-3-ylboronic acid) often increase binding affinity but may reduce solubility .
Table 1: Structural Comparison of Selected Boronic Acids
Compound Core Structure Key Substituents
(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid; hydrochloride Dihydropyridine 1-methyl, 5-boronic acid
Pyridin-3-ylboronic acid Pyridine 3-boronic acid
4-MCPBA Phenyl 4-carboxy, methyl, boronic acid
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl Methoxyethyl-phenoxy, methyl

Physicochemical Properties

  • pKa and Acidity : Boronic acid pKa values critically influence their reactivity under physiological conditions. For example, 3-AcPBA and 4-MCPBA exhibit pKa values >8.5, limiting their utility at physiological pH (7.4) . The dihydropyridine scaffold in the target compound may lower pKa compared to aromatic analogs due to reduced conjugation, enhancing boronate formation at physiological pH .
  • Solubility : The hydrochloride salt formulation improves aqueous solubility relative to free boronic acids, a common strategy for enhancing bioavailability in drug development .

Biological Activity

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is a boronic acid derivative that has attracted attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

The compound is synthesized through hydroboration of an appropriate pyridine derivative, often using borane reagents in solvents like tetrahydrofuran (THF). The synthesis may involve multiple steps to protect and deprotect functional groups to achieve the desired product.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with active sites of enzymes, potentially inhibiting their activity and providing insights into enzyme mechanisms .

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, with an IC50 value of 0.14 ± 0.01 µg/mL in DPPH assays, indicating its potential for use in formulations aimed at combating oxidative stress .

2. Antibacterial Activity

The compound's antibacterial properties have been evaluated against various pathogens. Studies reveal that it demonstrates moderate to high activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell functions through enzyme inhibition .

3. Enzyme Inhibition

The compound has been assessed for its inhibitory effects on several enzymes:

  • Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
  • Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)
  • Antiurease : IC50 = 1.10 ± 0.06 µg/mL (significant inhibition)
  • Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition)

These results suggest its potential as a therapeutic agent targeting neurodegenerative diseases and other conditions where enzyme dysregulation is a factor .

4. Cytotoxicity

In cancer research, the compound has shown promising results with a cytotoxic effect on cancerous cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL. This indicates a selective toxicity towards cancer cells while exhibiting minimal toxicity towards healthy cells .

Case Studies

Case Study 1: Antioxidant Cream Formulation
A recent study incorporated this compound into a cream formulation aimed at enhancing skin protection against oxidative damage. The formulation demonstrated superior antioxidant activity compared to traditional antioxidants, suggesting its potential for cosmetic applications .

Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of the compound in comparison to established antibiotics. Results indicated that it could restore susceptibility in antibiotic-resistant strains of bacteria, highlighting its role as a potential adjuvant in antibiotic therapies .

Summary of Biological Activities

Activity TypeMeasurement/IC50Notes
AntioxidantDPPH IC50: 0.14 ± 0.01 µg/mLStrong scavenging ability
AntibacterialVaries by strainEffective against Gram-positive & negative
AcetylcholinesteraseIC50: 115.63 ± 1.16 µg/mLModerate inhibition
ButyrylcholinesteraseIC50: 3.12 ± 0.04 µg/mLHigh inhibition
AntiureaseIC50: 1.10 ± 0.06 µg/mLSignificant inhibition
CytotoxicityMCF-7 IC50: 18.76 ± 0.62 µg/mLSelective towards cancer cells

Q & A

Q. What are the recommended synthetic routes for preparing (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid hydrochloride, and what critical steps ensure high yield?

  • Methodological Answer : Synthesis typically involves deprotection of pinacol boronic esters under basic conditions (e.g., methyl boronic acid) to generate the free boronic acid derivative. For example, compound 3 (a β-amino-boronic acid) was obtained via deprotection of 2ab using methyl boronic acid in basic media, while transesterification with diethanolamine (DEA) yielded cyclic boronic diester 4 with enhanced air stability . Acidic treatment of intermediate 5 (amine hydrochloride) with methyl boronic acid further produces fully deprotected β-amino-boronic acid hydrochloride 6 . Key steps include pH control during deprotection (pH ~6) and purification via column chromatography to isolate intermediates.

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : Store the compound at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. DEA boronic esters (e.g., compound 4 ) are preferred for long-term storage due to superior air stability compared to pinacol esters . For aqueous solutions, adjust pH to slightly acidic conditions (pH 5–6) to minimize boronic acid dimerization, and use freshly prepared solutions for reactions like Suzuki-Miyaura coupling .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The boronic acid moiety enables carbon-carbon bond formation with aryl/heteroaryl halides. For example, related arylboronic acids (e.g., 3-(aminomethyl)benzeneboronic acid hydrochloride) act as nucleophilic partners in palladium-catalyzed couplings. Optimize reaction conditions by using anhydrous solvents (e.g., THF or DMF), a Pd(0) catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) to facilitate transmetallation .

Advanced Research Questions

Q. How can this compound be utilized to synthesize spirocyclic boron-containing heterocycles for drug discovery?

  • Methodological Answer : The β-amino-boronic acid hydrochloride scaffold reacts with electrophiles like t-butyl isocyanate to form six-membered spiro-heterocycles (e.g., hemiboronic spiro compounds in Scheme 3 of ). Subsequent deprotection with HCl (3N) yields seven-membered cyclic boronic esters, which are valuable for peptidomimetic design. Monitor reaction progress via LC-MS and confirm spirocyclic structures using X-ray crystallography or NOESY NMR .

Q. How can researchers resolve contradictions in reported stability data between pinacol and DEA boronic esters?

  • Methodological Answer : DEA esters (e.g., compound 4 ) exhibit higher air stability due to nitrogen coordination, whereas pinacol esters (e.g., compound 2ab ) require inert atmospheres . To assess stability, conduct comparative accelerated degradation studies under controlled O₂/H₂O exposure. Use TLC or HPLC to quantify degradation products (e.g., boroxines) and calculate half-lives. For lab-scale use, DEA esters are recommended for long-term storage, while pinacol esters may suffice for immediate reactions .

Q. What strategies enable the integration of this boronic acid derivative into rational drug design, particularly as a bioisostere?

  • Methodological Answer : The compound’s boronic acid group mimics carboxylic acid or phenol moieties in target proteins (e.g., protease inhibitors). For example, β-amino-boronic acids are bioisosteres of peptide bonds, enabling reversible covalent interactions with serine proteases. Use molecular docking (e.g., AutoDock Vina) to predict binding modes, and validate via enzymatic assays (e.g., Ki determination using fluorescence-based substrates). Structural modifications, such as introducing spirocycles, can enhance metabolic stability .

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